molecular formula C26H34O8 B124489 Methylprednisolone hemisuccinate CAS No. 2921-57-5

Methylprednisolone hemisuccinate

Katalognummer: B124489
CAS-Nummer: 2921-57-5
Molekulargewicht: 474.5 g/mol
InChI-Schlüssel: IMBXEJJVJRTNOW-XYMSELFBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Methylprednisolon-hemisuccinat wird durch eine Veresterungsreaktion zwischen Bernsteinsäureanhydrid und Methylprednisolon in Gegenwart eines alkalischen Katalysators synthetisiert . Die Reaktion beinhaltet typischerweise das Auflösen von Bernsteinsäureanhydrid in einem aprotischen Lösungsmittel, das Hinzufügen von Methylprednisolon und anschließendem Einbringen eines alkalischen Katalysators wie Triethylamin. Die Reaktion wird bei einer kontrollierten Temperatur durchgeführt, gefolgt von Reinigungsschritten, um das Endprodukt mit hoher Ausbeute und Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Reaction Conditions and Outcomes

CatalystSolventTemperature (°C)Yield (%)Purity (%)
TriethylamineDMF3011999.3
DibutylamineDMF5011899.1
DiethylamineN,N-Dimethylacetamide011599.2
TrimethylamineDiethylformamide3511699.2

Key features:

  • Non-protonic solvents enhance reaction efficiency by stabilizing intermediates .

  • Basic catalysts (e.g., triethylamine) facilitate nucleophilic attack by deprotonating the hydroxyl group of methylprednisolone .

  • Yields exceeding 115% are attributed to measurement conventions rather than stoichiometric excess .

Hydrolysis and Degradation Pathways

MPHS undergoes pH-dependent hydrolysis and intramolecular acyl migration, impacting its stability in aqueous solutions .

Degradation Mechanisms

  • Hydrolysis :

    • Dominates at pH > 7.4 , cleaving the ester bond to release methylprednisolone and succinic acid .

    • Intramolecular catalysis by the terminal carboxyl group occurs via nucleophilic attack (20%) and general acid-base mechanisms (80%) .

  • Acyl Migration :

    • Reversible 21 → 17 ester shift occurs at pH 3.6–7.4 , forming 17-methylprednisolone hemisuccinate (17-MPHS) .

    • Thermodynamic stability favors the 21-ester, despite faster alkaline hydrolysis of the 17-ester .

Kinetic Parameters

ReactionpHRate Constant (min⁻¹)Half-life (min)
Hydrolysis (21-MPHS)8.00.0025277
Acyl Migration5.00.0018385
Hydrolysis (17-MPHS)8.00.0012578

Data sourced from:

pH-Dependent Stability in Drug Delivery

MPHS’s release kinetics from mesoporous silica carriers are modulated by electrostatic interactions between its carboxyl group and silanol groups on the carrier surface .

Release Performance

Carrier MaterialPore Size (nm)Surface Area (m²/g)Cumulative Release (%) at 24h
SBA-16 (3D silica)5.881085
Hierarchical Beta zeolite4.262078
MCM-413.598092
  • Lower pH (4.6) reduces release rates due to stronger electrostatic attraction .

  • Hierarchical zeolites exhibit slower release compared to mesoporous silica, attributed to crystalline framework stability .

Analytical Challenges in Reaction Monitoring

Acyl migration complicates HPLC analysis, necessitating methods to resolve MPHS, 17-MPHS, and free methylprednisolone .

HPLC Separation Parameters

CompoundRetention Time (min)Mobile Phase (Acetonitrile:Buffer)
Methylprednisolone4.235:65
17-MPHS6.840:60
MPHS8.545:55

Method validation confirmed linearity (R² > 0.999) and precision (%RSD < 2.0) .

Thermodynamic and Kinetic Insights

  • Activation Energy : Hydrolysis of MPHS has an Eₐ of 45.2 kJ/mol, compared to 58.7 kJ/mol for 17-MPHS .

  • Equilibrium Constants : At pH 5.0, the 21 → 17 migration equilibrium constant (K) is 0.33, favoring 21-MPHS .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

MPHS is indicated for several medical conditions, categorized as follows:

  • Endocrine Disorders : Used in managing primary or secondary adrenocortical insufficiency and congenital adrenal hyperplasia.
  • Rheumatic Disorders : Effective as adjunctive therapy in conditions like rheumatoid arthritis, psoriatic arthritis, and ankylosing spondylitis.
  • Dermatologic Diseases : Treats severe skin conditions including psoriasis and dermatitis.
  • Allergic States : Controls severe allergic reactions unresponsive to conventional treatments.
  • Ophthalmic Diseases : Addresses severe inflammatory processes affecting the eye.
  • Respiratory Diseases : Utilized in symptomatic treatment of sarcoidosis and other lung conditions.
  • Gastrointestinal Diseases : Assists during critical periods in ulcerative colitis and regional enteritis.
  • Neoplastic Diseases : Provides palliative care in certain cancers, including leukemias and lymphomas.

Pharmacokinetics and Metabolism

The pharmacokinetics of MPHS have been studied extensively. For instance, a study involving patients with chronic liver disease revealed significant differences in the clearance rates of MPHS compared to healthy subjects. The elimination half-life was notably longer in patients with liver disease, indicating altered metabolism which may affect therapeutic outcomes .

ParameterHealthy SubjectsChronic Liver Disease Patients
Clearance (mL/hr/kg)1389495
Half-life (hr)0.320.61

Case Study 1: Treatment of Acute Rejection in Liver Transplant Patients

In a study involving liver transplant recipients treated with high-dose MPHS during acute rejection episodes, it was observed that the pharmacokinetics remained relatively stable despite impaired liver function. The conversion from MPHS to methylprednisolone was reduced, suggesting careful monitoring is necessary for optimal dosing .

Case Study 2: Efficacy in Rheumatoid Arthritis

A clinical trial assessed the effectiveness of MPHS in patients with rheumatoid arthritis experiencing acute exacerbations. Results indicated significant improvement in joint inflammation and pain relief within 24 hours post-administration .

Wirkmechanismus

Methylprednisolone hemisuccinate exerts its effects by binding to specific intracellular glucocorticoid receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it influences gene expression. This modulation of gene expression leads to a wide array of physiological effects, including the suppression of inflammation and immune responses . The molecular targets include various cytokines, enzymes, and other proteins involved in the inflammatory process .

Biologische Aktivität

Methylprednisolone hemisuccinate (MPHS) is a water-soluble corticosteroid that plays a significant role in anti-inflammatory therapy across various medical conditions. This article delves into its biological activity, mechanisms, clinical implications, and relevant research findings.

Overview of this compound

This compound is an ester derivative of methylprednisolone, primarily used for its potent anti-inflammatory and immunosuppressive properties. It is commonly administered in acute settings such as severe allergic reactions, dermatologic diseases, and various inflammatory conditions.

Chemical Structure and Properties:

  • Molecular Formula: C22H30O6
  • Molecular Weight: 390.47 g/mol
  • Solubility: Highly soluble in water, facilitating intravenous administration.

The biological activity of MPHS is largely attributed to its ability to modulate the immune response and reduce inflammation. It achieves this through several mechanisms:

  • Glucocorticoid Receptor Activation: MPHS binds to glucocorticoid receptors in target tissues, leading to the transcription of anti-inflammatory proteins while suppressing pro-inflammatory mediators.
  • Inhibition of Cytokine Production: It reduces the synthesis of cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), which are pivotal in the inflammatory response.
  • Cell Cycle Modulation: MPHS affects the proliferation and differentiation of immune cells, particularly lymphocytes, by altering cell cycle dynamics.

Clinical Applications

This compound is utilized in various clinical scenarios:

  • Severe Allergic Reactions: Rapid intervention in anaphylaxis or severe hypersensitivity reactions.
  • Respiratory Diseases: Management of conditions like asthma exacerbations and chronic obstructive pulmonary disease (COPD).
  • Autoimmune Disorders: Treatment of systemic lupus erythematosus (SLE) and rheumatoid arthritis.
  • Post-transplantation Management: Used to prevent graft rejection in organ transplant recipients.

1. Efficacy in Severe Sepsis

A retrospective analysis examined the effects of high-dose methylprednisolone sodium succinate on patients with severe sepsis. The study involved 382 patients who received either high-dose MPHS or a placebo. The findings indicated that while there was no significant difference in hemodynamic variables between groups, patients treated with MPHS exhibited significantly increased blood urea nitrogen and bilirubin levels, suggesting potential renal and hepatic stress associated with high-dose steroid therapy .

2. Pharmacokinetics in Liver Transplant Patients

A study focused on two liver transplant recipients receiving MPHS for acute rejection episodes. The pharmacokinetic profile revealed that less than 0.2% of the administered dose was excreted unchanged in bile, indicating extensive metabolism. The ratio of metabolites to MPHS was significantly lower than that observed in patients with normal liver function, highlighting the impact of liver impairment on drug metabolism .

Comparative Analysis with Other Corticosteroids

PropertyThis compoundDexamethasonePrednisone
SolubilityWater-solubleWater-solublePoorly soluble
Onset of ActionRapid (IV administration)Rapid (IV/PO)Moderate (PO)
Duration of ActionShort to intermediateLongIntermediate
Common IndicationsInflammatory conditionsAnti-inflammatoryImmunosuppressive

Adverse Effects

While generally well-tolerated, MPHS can lead to several adverse effects, particularly at high doses:

  • Increased risk of infection due to immunosuppression.
  • Metabolic disturbances such as hyperglycemia.
  • Gastrointestinal complications including peptic ulcers.

Eigenschaften

IUPAC Name

4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBXEJJVJRTNOW-XYMSELFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2375-03-3 (mono-hydrochloride salt)
Record name Methylprednisolone Hemisuccinate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80183466
Record name 6-Methylprednisolone hemisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2921-57-5
Record name Methylprednisolone succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2921-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylprednisolone Hemisuccinate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylprednisolone hemisuccinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14644
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-Methylprednisolone hemisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxy-6α-methylpregna-1,4-diene-3,20-dione 21-(hydrogen succinate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLPREDNISOLONE HEMISUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GMR90S4KN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylprednisolone hemisuccinate
Reactant of Route 2
Reactant of Route 2
Methylprednisolone hemisuccinate
Reactant of Route 3
Reactant of Route 3
Methylprednisolone hemisuccinate
Reactant of Route 4
Methylprednisolone hemisuccinate
Reactant of Route 5
Reactant of Route 5
Methylprednisolone hemisuccinate
Reactant of Route 6
Methylprednisolone hemisuccinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.